molecular formula C15H27BLiNO3 B598486 Lithium triisopropyl 2-(4-methylpyridyl)borate CAS No. 1202220-93-6

Lithium triisopropyl 2-(4-methylpyridyl)borate

Cat. No.: B598486
CAS No.: 1202220-93-6
M. Wt: 287.135
InChI Key: OMBIRTZNYQQNOD-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(4-methylpyridyl)borate: is a chemical compound with the molecular formula C15H27BLiNO3. It is known for its unique structure, which includes a lithium ion coordinated to a borate group substituted with triisopropyl and 4-methylpyridyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium triisopropyl 2-(4-methylpyridyl)borate typically involves the reaction of triisopropyl borate with 2-(4-methylpyridyl)lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually cooled to low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise temperature control, and continuous monitoring to ensure high purity and yield. The compound is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Lithium triisopropyl 2-(4-methylpyridyl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are commonly used.

Major Products Formed:

    Oxidation: Borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted borate compounds.

Scientific Research Applications

Lithium triisopropyl 2-(4-methylpyridyl)borate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lithium triisopropyl 2-(4-methylpyridyl)borate involves the coordination of the lithium ion to the borate group. This coordination enhances the reactivity of the borate group, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Lithium triisopropyl borate
  • Lithium 2-(4-methylpyridyl)borate
  • Lithium triisopropyl 2-pyridylborate

Comparison: Lithium triisopropyl 2-(4-methylpyridyl)borate is unique due to the presence of both triisopropyl and 4-methylpyridyl groups This combination provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds

Properties

IUPAC Name

lithium;(4-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-14(7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBIRTZNYQQNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=CC(=C1)C)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682082
Record name Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202220-93-6
Record name Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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